1-(3-Methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Description
1-(3-Methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3-methylphenyl group and at position 4 with a 4-methylpiperidin-1-yl moiety. The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere, enabling interactions with biological targets such as kinases and receptors . Substituents at positions 1 and 4 are critical for modulating pharmacological activity, solubility, and metabolic stability .
Properties
Molecular Formula |
C18H21N5 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H21N5/c1-13-6-8-22(9-7-13)17-16-11-21-23(18(16)20-12-19-17)15-5-3-4-14(2)10-15/h3-5,10-13H,6-9H2,1-2H3 |
InChI Key |
UYGCPQAXLXDRDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents such as alkyl halides or sulfonates.
Scientific Research Applications
4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolo[3,4-d]pyrimidine Derivatives
EGFR Inhibitors
Pyrazolo[3,4-d]pyrimidines with 4-(phenylamino) substituents (e.g., compounds 187–190 in Figure 15A) exhibit potent EGFR inhibition. For example:
| Compound | EGFR IC50 (µM) | Key Substituents | |
|---|---|---|---|
| 187 | 0.033 | 4-(phenylamino) | |
| 190 | 0.005 | 4-(phenylamino) |
However, the 4-methylpiperidine moiety could enhance solubility and blood-brain barrier penetration compared to planar aromatic substituents .
CDK2 Inhibitors
Pyrazolo[3,4-d]pyrimidines modified with glycosyl amino or thioxo groups (e.g., compounds 4–15) inhibit CDK2 by mimicking purine binding. For instance, Roscovitine (a purine-based CDK inhibitor) has an IC50 of 0.14 µM, while pyrazolo[3,4-d]pyrimidine derivatives achieve IC50 values in the nanomolar range . The target compound’s 4-methylpiperidine substituent may engage hydrophobic residues (e.g., Val18, Ile10) in CDK2’s ATP-binding pocket, but its bulky nature could sterically hinder binding compared to smaller substituents like methylthio groups .
Anti-Inflammatory and Neuroprotective Agents
KKC080096, a pyrazolo[3,4-d]pyrimidine with a t-butyl and 4-methoxybenzyl group, upregulates heme oxygenase-1 (HO-1) in microglial cells, showing neuroprotective effects . The target compound’s 3-methylphenyl and 4-methylpiperidine groups lack the electron-donating methoxy moiety critical for HO-1 induction in KKC080096, suggesting divergent mechanisms .
Metabolic Stability and Cytotoxicity
In studies comparing APPR and APPCR, the addition of a carboxamido group in APPCR conferred cytocidal activity (vs. cytostatic effects in APPR) and resistance to adenosine deaminase . The 4-methylpiperidine group in the target compound may similarly enhance metabolic stability by shielding the core from enzymatic degradation, though this requires experimental validation .
Physicochemical and Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Insights
- Position 1 : Aromatic substituents (e.g., 3-methylphenyl) enhance target affinity via π-π stacking but may reduce solubility .
- Position 4 : Piperidine derivatives improve pharmacokinetics (e.g., half-life) compared to planar amines but require optimization for steric compatibility with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
